Adefovir-d4 Diphosphate Triethylamine Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

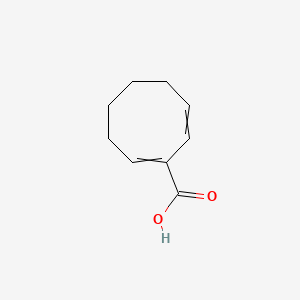

Adefovir-d4 Diphosphate Triethylamine Salt is a labelled metabolite of Adefovir . It is the active metabolite of Adefovir .

Synthesis Analysis

An improved synthesis of the antiviral drug adefovir is presented. Problems associated with current routes to adefovir include capricious yields and a reliance on problematic reagents and solvents, such as magnesium tert-butoxide and DMF, to achieve high conversions to the target .Molecular Structure Analysis

The molecular formula of this compound is C14H29N6O10P3 . The molecular weight is 538.36 g/mol . The InChI is 1S/C8H14N5O10P3.C6H15N/c9-7-6-8 (11-3-10-7)13 (4-12-6)1-2-21-5-24 (14,15)22-26 (19,20)23-25 (16,17)18;1-4-7 (5-2)6-3/h3-4H,1-2,5H2, (H,14,15) (H,19,20) (H2,9,10,11) (H2,16,17,18);4-6H2,1-3H3/i1D2,2D2; .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a hydrogen bond donor count of 5, a hydrogen bond acceptor count of 15, a rotatable bond count of 12, and a topological polar surface area of 233 Ų .Scientific Research Applications

Enhanced Delivery to Target Sites

Research has shown that prodrugs like Pradefovir aim to target Adefovir to the liver, enhancing the therapeutic index by increasing liver levels of the active metabolite adefovir diphosphate (ADV-DP) and reducing kidney exposure. This approach seeks to mitigate the renal toxicity associated with Adefovir Dipivoxil, providing a more efficacious dosing strategy without compromising safety (Reddy et al., 2008).

Improving Bioavailability

The development of Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) for Adefovir Dipivoxil aimed to increase its bioavailability by enhancing intestinal permeability and minimizing the effect of pH on solubility. These systems showed significant improvement in drug release and potential for enhanced oral bioavailability, indicating a promising strategy for improving therapeutic outcomes (Gupta, Chavhan, & Sawant, 2011).

Stability Enhancement through Cocrystallization

Cocrystallization has been explored to enhance the stability of Adefovir Dipivoxil, a drug known for its chemical stability issues. By forming multi-component crystals with biologically safe coformers, researchers have been able to inhibit hydrolysis and dimerization of Adefovir, significantly improving its stability and potentially its efficacy (Lin et al., 2016).

Mechanism of Action and Metabolism

Understanding the metabolism and intracellular half-life of Adefovir in hepatic cells provides insights into its mechanism of action against Hepatitis B Virus (HBV). Studies reveal that Adefovir is effectively phosphorylated to its active form, Adefovir-DP, within hepatic cells, demonstrating a significant cellular metabolic basis for its efficacy in treating chronic hepatitis B (Ray et al., 2004).

Mechanism of Action

Target of Action

The primary target of Adefovir-d4 Diphosphate Triethylamine Salt is the HBV DNA polymerase (reverse transcriptase) . This enzyme plays a crucial role in the replication of the Hepatitis B virus.

Mode of Action

This compound inhibits the HBV DNA polymerase by competing with the natural substrate deoxyadenosine triphosphate and causing DNA chain termination after its incorporation into viral DNA .

Biochemical Pathways

The compound affects the replication pathway of the Hepatitis B virus. By inhibiting the HBV DNA polymerase, it prevents the virus from replicating and spreading within the host organism .

Pharmacokinetics

It is known that adefovir is an active metabolite of the antiviral nucleoside analog adefovir dipivoxil . Adefovir is formed from Adefovir Dipivoxil by gastrointestinal carboxylesterase 2 (CES2) .

Result of Action

The inhibition of HBV DNA polymerase results in a decrease in viral load, thereby reducing the symptoms and progression of Hepatitis B .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Adefovir-d4 Diphosphate Triethylamine Salt involves the conversion of Adefovir-d4 to its diphosphate form, followed by reaction with triethylamine and subsequent purification steps.", "Starting Materials": ["Adefovir-d4", "ATP", "Triethylamine", "Sodium pyrophosphate"], "Reaction": [ "Step 1: Adefovir-d4 is converted to its diphosphate form by reaction with ATP and sodium pyrophosphate in the presence of magnesium chloride.", "Step 2: The resulting Adefovir-d4 diphosphate is then reacted with triethylamine to form Adefovir-d4 Diphosphate Triethylamine Salt.", "Step 3: The product is purified using various techniques such as column chromatography and recrystallization." ] } | |

CAS RN |

1346604-40-7 |

Molecular Formula |

C14H29N6O10P3 |

Molecular Weight |

538.364 |

IUPAC Name |

[2-(6-aminopurin-9-yl)-1,1,2,2-tetradeuterioethoxy]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid;N,N-diethylethanamine |

InChI |

InChI=1S/C8H14N5O10P3.C6H15N/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-21-5-24(14,15)22-26(19,20)23-25(16,17)18;1-4-7(5-2)6-3/h3-4H,1-2,5H2,(H,14,15)(H,19,20)(H2,9,10,11)(H2,16,17,18);4-6H2,1-3H3/i1D2,2D2; |

InChI Key |

CMMZUURGSBCDLQ-PBCJVBLFSA-N |

SMILES |

CCN(CC)CC.C1=NC2=C(C(=N1)N)N=CN2CCOCP(=O)(O)OP(=O)(O)OP(=O)(O)O |

synonyms |

Diphosphoric Acid Anhydride P-[[2-(6-Amino-9H-purin-9-yl)ethoxy-d4]-methyl]_x000B_phosphonic Acid; Diphosphoric Acid Monoanhydride [[2-(6-Amino-9H-purin-9-yl)_x000B_ethoxy-d4]methyl]phosphonic Acid; PMEA-d4 Diphosphate; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-Fluorophenyl)methyl]boronic acid](/img/structure/B585349.png)